molecular formula C14H17NO2 B255114 N-allyl-3-(4-ethoxyphenyl)acrylamide

N-allyl-3-(4-ethoxyphenyl)acrylamide

Cat. No.: B255114
M. Wt: 231.29 g/mol
InChI Key: PYIDZQAPEYNDFM-JXMROGBWSA-N
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Description

N-allyl-3-(4-ethoxyphenyl)acrylamide is an acrylamide derivative featuring an allyl group attached to the amide nitrogen and a 4-ethoxyphenyl substituent on the α,β-unsaturated carbonyl system. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 239.29 g/mol.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C14H17NO2/c1-3-11-15-14(16)10-7-12-5-8-13(9-6-12)17-4-2/h3,5-10H,1,4,11H2,2H3,(H,15,16)/b10-7+

InChI Key

PYIDZQAPEYNDFM-JXMROGBWSA-N

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCC=C

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NCC=C

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
N-allyl-3-(4-ethoxyphenyl)acrylamide Allyl (N), 4-ethoxyphenyl (C₃) C₁₄H₁₇NO₂ 239.29 Ethoxy enhances lipophilicity
(E)-N-allyl-3-(3,4-dihydroxyphenyl)acrylamide (8) Allyl (N), 3,4-dihydroxyphenyl (C₃) C₁₂H₁₃NO₃ 219.24 Catechol group confers antioxidant activity
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide 4-ethoxyphenyl (N), 4-methoxyphenyl (C₃) C₁₈H₁₉NO₃ 297.35 Dual alkoxy groups modulate electronic properties
2-Cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylamide (3a) Cyano (C₂), dichlorophenyl (N), methoxyphenyl (C₃) C₁₈H₁₄Cl₂N₂O₂ 369.22 Cyano group increases electrophilicity

Key Observations :

  • Ethoxy vs.
  • Allyl vs. Aryl Substituents : The allyl group on the amide nitrogen may improve metabolic stability compared to bulkier aryl groups (e.g., 2,4-dichlorophenyl in 3a) .
  • Functional Groups: Catechol-containing analogs (e.g., compound 8) exhibit antioxidant properties due to phenolic hydroxyls, whereas ethoxy/methoxy derivatives prioritize solubility-lipophilicity balance .

Physicochemical Properties

Property This compound N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide (E)-N-allyl-3-(3,4-dihydroxyphenyl)acrylamide
LogP ~2.8 (predicted) ~3.2 ~1.5
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH) 3 (amide NH + 2 phenolic OH)
Solubility (Water) Low Moderate High (due to polar hydroxyls)

Implications :

  • The ethoxy group in the target compound improves lipid solubility compared to hydroxylated analogs, favoring passive diffusion in drug delivery .
  • Reduced hydrogen-bond donors (vs. compound 8) may lower solubility but enhance bioavailability .

Anticancer Activity

  • Analog from : (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide showed IC₅₀ values of 1.2–3.8 μM against breast cancer cells (MCF-7). The trimethoxy phenyl group enhances tubulin polymerization inhibition.

Antioxidant and Anti-inflammatory Activity

  • Compound 8 : Exhibited 67–81% free radical scavenging (DPPH assay) due to catechol groups.
  • Target Compound : Lacks hydroxyl groups but may indirectly modulate oxidative stress via allyl-thiol interactions in vivo .

Neuroprotective Potential

  • Compound 23 : (E)-N-allyl-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)acrylamide demonstrated Aβ aggregation inhibition (IC₅₀ = 12 μM), attributed to aromatic stacking.
  • Target Compound : The 4-ethoxyphenyl group may similarly interfere with amyloid fibril formation via hydrophobic interactions .

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